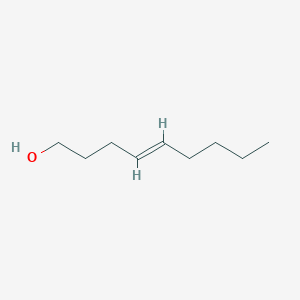
(E)-non-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-non-4-en-1-ol is a useful research compound. Its molecular formula is C9H18O and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Flavor and Fragrance Industry
(E)-non-4-en-1-ol is primarily recognized for its use in the flavor and fragrance industry. It is characterized by a pleasant odor reminiscent of cucumber and melon, making it suitable for enhancing fruit flavors in food products.
Applications:
- Flavoring Agent: The compound is utilized in formulations to impart freshness to flavors such as pear, apple, and other fruits. Its ability to mimic natural fruit aromas makes it a valuable ingredient in food and beverage products .
- Fragrance Composition: this compound serves as a key component in the formulation of perfumes and scented products due to its appealing scent profile. It can be blended with other aromatic compounds to create complex fragrances.
Pharmaceutical Applications
The potential therapeutic properties of this compound have led to investigations into its role in drug discovery and development.
Case Studies:
- Natural Product Research: Recent studies highlight the significance of natural products like this compound in drug discovery. Natural compounds often exhibit unique biological activities that can be harnessed for therapeutic purposes. The rigidity and structural characteristics of such compounds can enhance interactions with biological targets, making them suitable candidates for further development .
Biocatalysis
Biocatalysis involves the use of natural catalysts, such as enzymes, to conduct chemical reactions. This compound can be synthesized or modified using biocatalytic processes, which are often more environmentally friendly than traditional chemical methods.
Applications:
- Enzymatic Synthesis: The compound can be produced through enzymatic reduction processes, which offer regioselectivity and stereoselectivity advantages over conventional synthesis methods. For example, ketoreductases (KREDs) have been employed to convert ketones into chiral alcohols efficiently .
Data Table: Applications Overview
| Application Area | Specific Use | Benefits |
|---|---|---|
| Flavor & Fragrance | Flavoring agent in food products | Enhances fruit flavors |
| Component in perfumes | Contributes to complex fragrance profiles | |
| Pharmaceutical | Potential therapeutic agent | Unique biological activities |
| Biocatalysis | Enzymatic synthesis | Environmentally friendly production |
Propriétés
Numéro CAS |
16695-34-4 |
|---|---|
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
(E)-non-4-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h5-6,10H,2-4,7-9H2,1H3/b6-5+ |
Clé InChI |
KANHUDSFOMPVGY-AATRIKPKSA-N |
SMILES |
CCCCC=CCCCO |
SMILES isomérique |
CCCC/C=C/CCCO |
SMILES canonique |
CCCCC=CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















